Comparative Bioavailability: Quinaglute vs. Other Sustained-Release Quinidine Formulations
In a randomized 3-way crossover trial in 12 healthy male volunteers, Quinaglute (quinidine gluconate 324 mg) produced a significantly higher peak serum concentration (Cmax) of 2.7 ± 0.8 mg/L at 2.5 ± 1.1 hours compared to Biquin (1.6 ± 0.4 mg/L) and Quinidex (1.7 ± 0.6 mg/L) [1]. The absorption half-life of Quinaglute was 1.43 ± 0.88 hours, which was not significantly different from Biquin (1.25 ± 0.6 hours) but much faster than Quinidex (2.83 ± 1.02 hours) [1]. These data demonstrate that not all sustained-release quinidine products are bioequivalent, and substitution can lead to clinically significant variations in drug exposure [1].
| Evidence Dimension | Peak serum concentration (Cmax) and time to peak (Tmax) |
|---|---|
| Target Compound Data | Quinaglute: Cmax 2.7 ± 0.8 mg/L; Tmax 2.5 ± 1.1 hours |
| Comparator Or Baseline | Biquin: Cmax 1.6 ± 0.4 mg/L; Tmax 4.2 ± 1.1 hours; Quinidex: Cmax 1.7 ± 0.6 mg/L; Tmax 3.9 ± 2.7 hours |
| Quantified Difference | Quinaglute Cmax was 69% higher than Biquin (p < 0.01); Tmax was 1.7 hours faster than Biquin |
| Conditions | Single-dose, 3-way crossover trial in 12 healthy male volunteers |
Why This Matters
This directly impacts the onset and consistency of antiarrhythmic effect, making Quinaglute a preferred choice when rapid attainment of therapeutic levels is desired.
- [1] Mahon WA, et al. Comparative bioavailability study of three sustained release quinidine formulations. Clin Pharmacokinet. 1987;13(2):118-24. View Source
